Methyl 6-methoxy-1-oxoisoindoline-4-carboxylate
Description
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 6-methoxy-1-oxo-2,3-dihydroisoindole-4-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-15-6-3-7-9(5-12-10(7)13)8(4-6)11(14)16-2/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
DNTYOMAZVDIDDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CNC2=O)C(=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves multi-step organic transformations starting from appropriately substituted indoline or isoindoline precursors. Key steps include esterification, oxidation to introduce the ketone at the 1-position, and methoxylation at the 6-position. The reactions are generally conducted under inert atmospheres and controlled temperatures to optimize yield and purity.
Representative Synthetic Route and Conditions
A representative synthetic approach involves the following steps:
These steps collectively lead to the formation of the desired methyl ester with methoxy and keto functionalities characteristic of this compound.
Detailed Experimental Procedure Example
Synthesis of Methyl indoline-6-carboxylate Intermediate:
- Dissolve methyl indoline-6-carboxylate (5.00 g, 28.5 mmol) in acetic acid (50 mL).
- Add sodium cyanoborohydride (8.85 g, 142 mmol) slowly at 0 °C.
- Stir the mixture at 15 °C for 2 hours.
- Dry the reaction solution and extract with dichloromethane (150 mL × 3).
- Dry organic phases over sodium sulfate and concentrate to yield the intermediate.
Acetylation to Introduce 1-Oxo Group:
- Cool a solution of methyl indoline-6-carboxylate (50 mg, 0.28 mmol) in dichloromethane (10 mL) to -30 °C.
- Add triethylamine (0.04 mL, 0.3 mmol) followed by dropwise addition of acetyl chloride (0.02 mL, 0.3 mmol).
- Warm to room temperature and stir for 2 hours.
- Quench with water, extract with dichloromethane, wash organic layers with brine, dry, and concentrate.
- Purify by flash chromatography to obtain 1-acetylindoline-6-carboxylate (80% yield).
Analytical Data and Characterization
Nuclear Magnetic Resonance (NMR):
^1H NMR (CDCl₃, 400 MHz) shows characteristic signals for aromatic protons, methoxy group (around 3.8 ppm), methyl ester singlet (~3.7 ppm), and methylene protons adjacent to nitrogen and carbonyl groups.Mass Spectrometry (MS):
Electrospray Ionization (ESI) mass spectra typically show molecular ion peaks consistent with the expected molecular weight (m/z = 220 [M+H]^+ for methyl indoline-6-carboxylate derivatives).High-Performance Liquid Chromatography (HPLC):
Purity assessments indicate retention times consistent with the target compound, with purity often exceeding 95% after chromatographic purification.
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Sodium cyanoborohydride reduction | Acetic acid, 0–15 °C, 2 h | Not specified | Mild conditions, good selectivity | Requires careful handling of reagents |
| Sulfonylation with sulfonyl chlorides | Pyridine, dichloromethane, RT, 2–6.5 h | 77–92 | High yield, versatile substitution | Longer reaction times |
| Acetylation with acetyl chloride | Triethylamine, dichloromethane, -30 °C to RT, 2 h | 80 | Efficient keto group introduction | Low temperature control required |
| Reduction with lithium aluminium tetrahydride | THF, 23 °C, 3.5 h, inert atmosphere | 57 | Effective reduction step | Sensitive to moisture, requires inert atmosphere |
Research Outcomes and Observations
The use of sodium cyanoborohydride in acetic acid provides a reliable reduction environment for preparing methyl indoline-6-carboxylate intermediates with good functional group tolerance.
Sulfonylation reactions employing various sulfonyl chlorides in pyridine/dichloromethane mixtures afford high yields (up to 92%) of sulfonamide derivatives, which are key intermediates in the synthesis pathway.
Acetylation under low temperature with triethylamine and acetyl chloride introduces the 1-oxo functionality efficiently, with an 80% isolated yield, critical for forming the isoindoline-1-one core.
Reduction of the ester to the corresponding alcohol using lithium aluminium tetrahydride proceeds smoothly under inert atmosphere but with moderate yield (57%), indicating sensitivity of the substrate to reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-1-oxoisoindoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
Methyl 6-methoxy-1-oxoisoindoline-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-1-oxoisoindoline-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 6-Amino-4-Indolecarboxylate (C₁₀H₁₀N₂O₂)
This indole-based ester (CAS: 103956-00-9) shares a methyl ester group with the target compound but differs in its substituents: an amino group at the 6-position and an unmodified indole core (vs. the isoindoline ketone in the target). Key distinctions include:
- Reactivity: The amino group enhances nucleophilicity, making it more reactive in coupling reactions (e.g., amide bond formation) compared to the methoxy group in the target compound.
- Solubility: Protonation of the amino group under acidic conditions may improve aqueous solubility, whereas the methoxy and ketone groups in the target compound favor solubility in polar organic solvents .
- Applications: The amino derivative is more likely to serve as a precursor for bioactive molecules (e.g., antitumor agents) due to its reactive site .
Methyl Salicylate (C₈H₈O₃)
A simple aromatic ester with a hydroxyl group ortho to the ester moiety, methyl salicylate is a volatile organic compound (VOC) used in fragrances and topical analgesics. Comparisons include:
- Volatility : Methyl salicylate has a high vapor pressure (0.13 mmHg at 25°C), typical of small esters, while the target compound’s larger, rigid isoindoline core likely reduces volatility .

- Stability : The hydroxyl group in methyl salicylate makes it prone to hydrolysis under basic conditions, whereas the target compound’s methoxy and ketone groups confer greater hydrolytic stability .
General Methyl Esters
Data from methyl ester studies (Table 3, IC-AMCE 2023) highlight trends in physical properties:
Key Research Findings and Implications
Substituent Effects: Electron-withdrawing groups (e.g., ketone in the target compound) reduce electron density in the aromatic ring, altering reactivity in electrophilic substitutions compared to electron-donating groups (e.g., amino or methoxy) .
Thermal Stability :
this compound’s higher melting point (vs. methyl salicylate) suggests stronger intermolecular forces (e.g., dipole-dipole interactions) due to its polar functional groups .

Synthetic Utility: The target compound’s ketone group offers a site for further functionalization (e.g., Grignard reactions), whereas methyl 6-amino-4-indolecarboxylate’s amino group is more suited for conjugation .
Biological Activity
Methyl 6-methoxy-1-oxoisoindoline-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research . This article explores the compound's structure, biological mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a unique fused ring system comprising a benzene ring and an isoindoline moiety. Its molecular formula is with a molecular weight of approximately 221.21 g/mol. The methoxy group at the 6-position and the carboxylate ester at the 4-position significantly influence its chemical properties and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating a potential for inhibiting growth through mechanisms that may involve disruption of cellular processes.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
This table summarizes the MIC values for different bacterial strains, indicating the compound's effectiveness as an antimicrobial agent.
Anticancer Properties
This compound has also shown promise in anticancer research. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy.
Case Study: Inhibition of Cancer Cell Growth
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM. The mechanism appears to involve apoptosis induction, as evidenced by increased levels of cleaved caspase-3 and PARP.
The compound's biological activity is believed to stem from its ability to interact with various biological targets:
- Acetylcholinesterase Inhibition : this compound has been identified as a potential inhibitor of acetylcholinesterase, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.
- Cereblon Modulation : Recent studies suggest that isoindolinone compounds can modulate cereblon-mediated pathways, which are crucial for regulating gene expression related to cancer progression .
Research Findings
Recent investigations into the structure-activity relationship (SAR) of isoindolinone derivatives have highlighted the importance of substituents on biological activity. The presence of the methoxy group at the 6-position enhances both antimicrobial and anticancer activities compared to related compounds lacking this feature .
Table 2: Structure-Activity Relationship Overview
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Methyl 6-Methoxy-1-Oxoisoindoline | Isoindoline derivative | Significant antimicrobial and anticancer activity |
| Methyl 1-Oxoisoindoline | Isoindoline derivative | Lower activity; lacks methoxy group |
| Methyl 7-Methoxy-4-Oxoquinoline | Quinoline derivative | Exhibits different biological activities |
Q & A
Q. What are the established synthetic pathways for Methyl 6-methoxy-1-oxoisoindoline-4-carboxylate, and what key intermediates are involved?
-
Methodological Answer : The synthesis typically involves keto ester condensation and reductive cyclization of intermediates. For example, analogous fluorinated indole carboxylates (e.g., Methyl 6-fluoro-1H-indole-4-carboxylate) are synthesized via benzoyl chloride condensation followed by reductive cyclization of intermediates like 4a-d to yield oxo-quinoline derivatives . Key intermediates include halogenated benzoyl precursors and cyclized oxo-isoindoline derivatives. Adjustments for methoxy groups may require protective strategies (e.g., using methoxyamine hydrochloride) to prevent undesired side reactions during cyclization .
-
Example Reaction Conditions :
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Benzoyl chloride, AlCl₃ | 4a-d | 60-75 |
| 2 | NaBH₄, EtOH | Oxo-isoindoline | 45-60 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize signals for the methoxy group (~δ 3.8-4.0 ppm in ¹H; ~55 ppm in ¹³C) and the ester carbonyl (~δ 165-170 ppm in ¹³C). For indole derivatives, aromatic protons in the 6-methoxy position show distinct splitting patterns .
- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and oxoisoindoline (C=O ~1680 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₁NO₄ at m/z 221.0688) and fragmentation patterns .
Q. What are the common purification techniques applied to this compound, considering its solubility and stability?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures (1:3 v/v) to exploit temperature-dependent solubility .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (30:70) for separation. Monitor polarity adjustments to retain methoxy group integrity .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses involving sensitive functional groups?
- Methodological Answer :
- Protective Group Strategy : Use methoxyamine hydrochloride to temporarily protect reactive sites during cyclization .
- Catalytic Optimization : Replace traditional Lewis acids (e.g., AlCl₃) with BF₃·Et₂O to enhance regioselectivity in cyclization steps .
- Reaction Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust reaction times .
Q. What computational methods are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states for methoxy group substitution. Compare with analogous fluorinated derivatives to assess electronic effects .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS .
Q. How should researchers address discrepancies between experimental and theoretical NMR chemical shifts in this compound’s derivatives?
- Methodological Answer :
- SHELX Refinement : For crystallographically resolved structures, refine atomic coordinates to reconcile experimental shifts with computed values (e.g., using Aromatic Shielding Tensors) .
- Benchmarking : Compare experimental data (PubChem CID 63091) with quantum-mechanical predictions (e.g., ACD/Labs or ChemAxon) .
Q. What strategies are effective for resolving racemic mixtures or stereochemical ambiguities in derivatives of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

